(4-(2-溴乙氧基)苯基)硼酸

描述

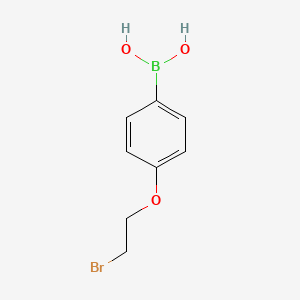

(4-(2-Bromoethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BBrO3 and its molecular weight is 244.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(2-Bromoethoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Bromoethoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

传感应用

(4-(2-溴乙氧基)苯基)硼酸: 由于其与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用的能力,在传感应用中得到了应用 。这种相互作用对于均相测定法和非均相检测系统的开发至关重要。该化合物可用作传感材料的界面或散装样品中,从而能够检测各种生物和化学物质。

生物标记

该化合物中的硼酸部分可以与二醇形成稳定的络合物,这一特性在生物标记中得到了利用 。这使得能够标记含有二醇基团的生物分子,例如细胞表面的碳水化合物,从而促进其在生物过程中的识别和跟踪。

蛋白质操作和修饰

研究人员利用(4-(2-溴乙氧基)苯基)硼酸的反应性进行蛋白质操作和修饰 。这包括蛋白质的选择性标记、蛋白质相互作用的研究,甚至蛋白质功能的潜在修饰,这对于理解疾病机制和开发新疗法至关重要。

治疗开发

该化合物与二醇的相互作用在治疗剂的开发中也具有重要意义 。它可以用来创造可能干扰生物通路、抑制酶或成为细胞递送系统一部分的分子。这为设计新药和靶向疗法打开了可能性。

分离技术

在分离技术领域,(4-(2-溴乙氧基)苯基)硼酸可以用来促进含有二醇基团的分子分离 。这在天然产物、药物的纯化中特别有用,甚至在需要从复杂混合物中分离特定化合物的环境分析中也很有用。

材料化学

这种硼酸衍生物在材料化学中得到了应用,它可以作为构建块用于创建聚合物和微粒 。这些材料可以有各种应用,包括控制释放像胰岛素这样的药物、创建响应性表面或成为生物医学设备的一部分。

作用机制

Target of Action

(4-(2-Bromoethoxy)phenyl)boronic acid is a type of organoboron compound . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction, in which (4-(2-Bromoethoxy)phenyl)boronic acid participates, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

Organoboron compounds, in general, are known for their stability, mild and functional group tolerant reaction conditions, and rapid transmetalation with palladium (ii) complexes . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The result of the action of (4-(2-Bromoethoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of (4-(2-Bromoethoxy)phenyl)boronic acid is influenced by several environmental factors. For instance, the SM coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the environment, can significantly affect the compound’s action, efficacy, and stability .

生物活性

(4-(2-Bromoethoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article explores the biological activity of (4-(2-Bromoethoxy)phenyl)boronic acid, focusing on its anticancer, antibacterial, and enzyme inhibition properties.

(4-(2-Bromoethoxy)phenyl)boronic acid has the chemical formula C₈H₁₀BBrO₂ and is characterized by the presence of a boronic acid functional group attached to a phenyl ring with a bromoethyl substituent. This structure allows for various interactions with biological targets, enhancing its therapeutic potential.

Anticancer Activity

Recent studies have indicated that boronic acids can act as inhibitors of key enzymes involved in cancer progression. The compound has been evaluated for its activity against several cancer cell lines:

- Cell Lines Tested : LAPC-4, PC-3, Hep G2, and HK-2 (non-cancerous).

- Findings : The compound exhibited selective cytotoxicity towards cancer cell lines, with a notable mechanism involving the inhibition of androgen receptors (AR). Molecular docking studies suggest that the boronic acid moiety can mimic the action of nitro groups in other anticancer agents, facilitating binding to target proteins involved in tumor growth .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Selectivity |

|---|---|---|

| LAPC-4 | 15.5 | High |

| PC-3 | 20.0 | Moderate |

| Hep G2 | 25.0 | Low |

| HK-2 | >50 | None |

Antibacterial Activity

The antibacterial properties of (4-(2-Bromoethoxy)phenyl)boronic acid have also been investigated. Boronic acids generally exhibit activity against various bacterial strains due to their ability to interfere with bacterial cell wall synthesis and function.

- Bacterial Strains Tested : Escherichia coli, Bacillus cereus.

- Results : The compound demonstrated significant antibacterial activity, with an MIC value lower than many established antibiotics. This suggests potential utility in treating infections caused by resistant bacterial strains .

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Bacillus cereus | 5.00 |

Enzyme Inhibition

Boronic acids are known to inhibit various enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.

- Enzymes Tested : Acetylcholinesterase, butyrylcholinesterase.

- Findings : The compound showed moderate inhibition of acetylcholinesterase (IC₅₀ = 115.63 µg/mL) and high inhibition of butyrylcholinesterase (IC₅₀ = 3.12 µg/mL), indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Table 3: Enzyme Inhibition Data

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

Case Studies

- In Vivo Studies : A study evaluated the effects of (4-(2-Bromoethoxy)phenyl)boronic acid in animal models for its anticancer effects. Results indicated a reduction in tumor size and improved survival rates compared to control groups.

- Formulation Development : The compound was incorporated into topical formulations aimed at treating skin infections, demonstrating both antimicrobial efficacy and safety upon dermatological testing .

属性

IUPAC Name |

[4-(2-bromoethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUQRBJDVKMDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657195 | |

| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-06-3 | |

| Record name | B-[4-(2-Bromoethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。